
1-Undecylpyridin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecylpyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridinium ion with an undecyl chain and a nitrate counterion. Its unique structure imparts specific properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylpyridin-1-ium nitrate can be synthesized through a quaternization reaction where pyridine is reacted with an undecyl halide (such as undecyl bromide) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing pyridine and undecyl halide in a solvent.
- Heating the mixture to facilitate the quaternization reaction.
- Adding nitric acid to form the nitrate salt.
- Purifying the product through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Undecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate ion to other nitrogen-containing species.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can react with the pyridinium ring under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Formation of amines or other reduced nitrogen species.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-Undecylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-undecylpyridin-1-ium nitrate exerts its effects involves interactions with cellular membranes and proteins. The undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The nitrate ion can participate in redox reactions, influencing cellular processes. Molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
- 1-Decylpyridin-1-ium nitrate
- 1-Dodecylpyridin-1-ium nitrate
- 1-Tetradecylpyridin-1-ium nitrate
Comparison: 1-Undecylpyridin-1-ium nitrate is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where other pyridinium salts may not be as effective.
Properties
CAS No. |
90265-09-1 |
|---|---|
Molecular Formula |
C16H28N2O3 |
Molecular Weight |
296.40 g/mol |
IUPAC Name |
1-undecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C16H28N.NO3/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;2-1(3)4/h10,12-13,15-16H,2-9,11,14H2,1H3;/q+1;-1 |
InChI Key |
MREBOMPFSZGFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


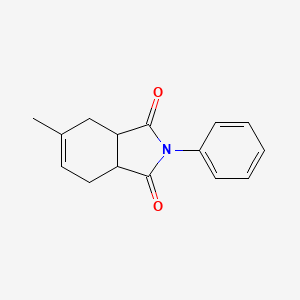
![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)
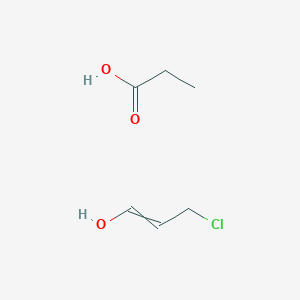
![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
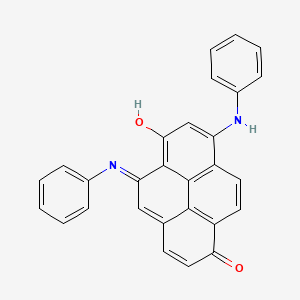
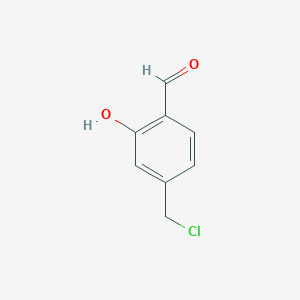
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
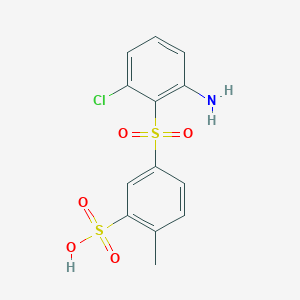
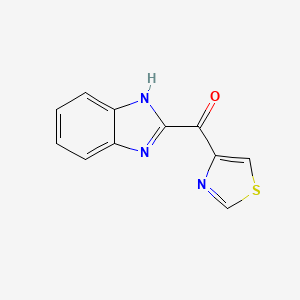
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
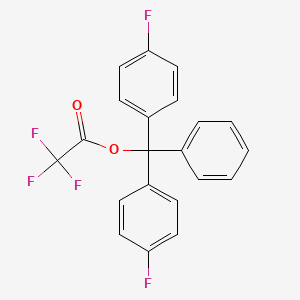
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
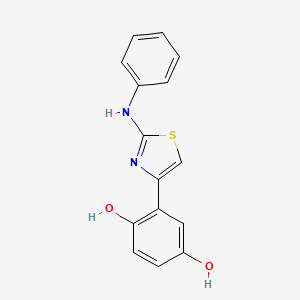
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
